

Application Notes and Protocols for the Total Synthesis of (S)-4-Methoxydalbergione

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Compound of Interest

Compound Name: (S)-4-Methoxydalbergione

Cat. No.: B161816

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Audience: Researchers, scientists, and drug development professionals.

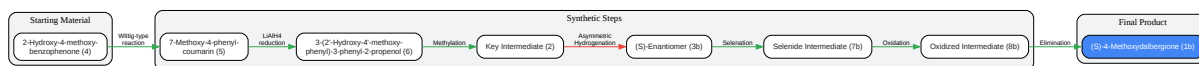
Introduction: **(S)-4-Methoxydalbergione** is a naturally occurring neoflavonoid belonging to the dalbergione family of quinones. These compounds have garnered interest due to their presence in various plant species and potential biological activities. This document provides detailed protocols for the enantioselective total synthesis of **(S)-4-Methoxydalbergione**, based on a seven-step stereoselective route. The synthesis utilizes an asymmetric catalytic hydrogenation step to establish the desired stereochemistry with high enantiomeric excess.

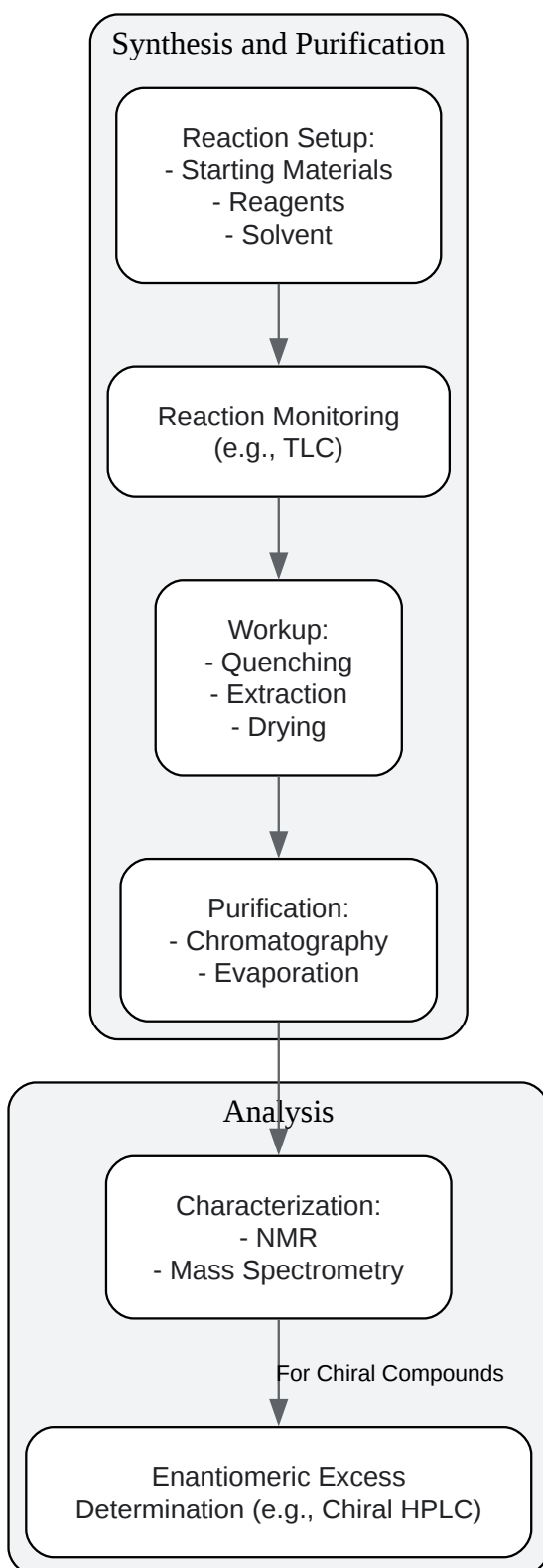
Chemical Properties

Property	Value
Molecular Formula	C ₁₆ H ₁₄ O ₃
Molecular Weight	254.28 g/mol
IUPAC Name	2-methoxy-5-[(1S)-1-phenylprop-2-enyl]cyclohexa-2,5-diene-1,4-dione
Melting Point	118-120 °C
Appearance	Not specified, likely a solid

Synthetic Pathway Overview

The total synthesis of **(S)-4-Methoxydalbergione** is accomplished through a seven-step sequence starting from 2-hydroxy-4-methoxybenzophenone. The key step for introducing the chirality is an asymmetric hydrogenation of an allylic alcohol intermediate using a chiral rhodium catalyst.





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